molecular formula C8H8N4O B15333118 1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde

1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde

Cat. No.: B15333118
M. Wt: 176.18 g/mol
InChI Key: BEHBBWAMZLCGLT-UHFFFAOYSA-N
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Description

1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde is a bicyclic heteroaromatic compound comprising two imidazole rings connected at their 2- and 2'-positions. The molecule features a methyl group at the 1'-position and a carbaldehyde substituent at the 4-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it valuable in coordination chemistry, materials science, and pharmaceutical research. The carbaldehyde group enhances its reactivity, enabling applications in Schiff base formation and metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H8N4O/c1-12-3-2-9-8(12)7-10-4-6(5-13)11-7/h2-5H,1H3,(H,10,11)

InChI Key

BEHBBWAMZLCGLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD24147859 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of MFCD24147859 is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal yield and quality.

    Purification and Packaging: The product is purified on a large scale and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD24147859 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD24147859 typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Requires reducing agents and may involve solvents like ethanol or tetrahydrofuran.

    Substitution: Requires nucleophiles or electrophiles and may involve catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: May produce substituted derivatives with different functional groups.

Scientific Research Applications

MFCD24147859 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD24147859 involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity and signal transduction.

    Affect Cellular Processes: Influence cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methyl-1H-imidazole-5-carbaldehyde
  • Structure: A monocyclic imidazole with a methyl group at the 1-position and a carbaldehyde at the 5-position.
  • Key Differences : The absence of a second imidazole ring reduces conjugation and rigidity compared to the biimidazole derivative. This impacts solubility and coordination behavior.
  • Physical Properties : Melting point: 165–166°C (vs. biimidazole derivatives, which typically exhibit higher melting points due to extended conjugation) .
1H-Benzo[d]imidazole-2-carbaldehyde
  • Structure : A benzimidazole fused with a benzene ring and a carbaldehyde at the 2-position.
  • Key Differences: The fused benzene ring increases aromaticity and planarity, enhancing UV absorption but reducing solubility in polar solvents compared to the non-fused biimidazole .
4,5-Bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole
  • Structure : A biimidazole with fluorophenyl substituents at the 4- and 5-positions.
  • Key Differences : The electron-withdrawing fluorine atoms and bulky aryl groups alter electronic properties and steric hindrance, affecting coordination modes with metals like ruthenium .

Optical Properties

Biimidazole derivatives exhibit notable Stokes shifts due to conformational changes under photoexcitation. For example:

  • 2,2'-Biimidazole with phenyl substituents (Entry 2 in ): Shows a Stokes shift of 4500 cm⁻¹ in THF, attributed to π-expansion and polarity changes in the excited state.
  • 1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde : Expected to display even larger Stokes shifts due to the electron-withdrawing carbaldehyde group, which enhances excited-state polarity .

Table 1: Optical Properties of Selected Compounds

Compound λabs (nm) λem (nm) Stokes Shift (cm⁻¹)
2,2'-Biimidazole (Entry 2) 320 420 4500
Benzoimidazole-2-carbaldehyde 350 450 6300
1'-Methyl-biimidazole-4-carbaldehyde* ~340 (predicted) ~430 (predicted) ~6000 (predicted)

*Predicted based on substituent effects .

Ruthenium Complexes
  • Biimidazole without carbaldehyde : Forms stable [Ru(bpy)2(L)]<sup>2+</sup> complexes with bond lengths of ~4.2 Å (M–N) .
  • 1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde: The carbaldehyde may act as an additional binding site, enabling novel coordination geometries or post-synthetic modifications (e.g., imine formation) .
Supramolecular Architectures

Biimidazole-carboxylic acid compounds rely on hydrogen bonding (N–H⋯O) and π-stacking for crystal packing. The carbaldehyde group in the target compound could introduce C–H⋯O interactions, as seen in , enhancing structural diversity in MOFs .

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